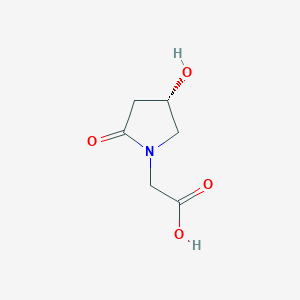

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

描述

IUPAC Nomenclature and Systematic Chemical Identification

The compound (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is systematically identified as a chiral pyrrolidinone derivative. According to IUPAC rules, its name is 2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid , reflecting the stereochemical configuration at the 4-position of the pyrrolidinone ring. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Registry Number | 99437-11-3 |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| SMILES Notation | C1C@@HO |

| InChI Key | BMOXYLBGPIDAAN-BYPYZUCNSA-N |

The molecular structure comprises a five-membered pyrrolidinone ring with a hydroxyl group at the 4-position (S-configuration) and an acetic acid moiety attached to the nitrogen atom. The carboxyl group contributes to its acidic properties (pKa ≈ 3.5–4.2), while the hydroxyl group (pKa ≈ 9.5–10.3) influences hydrogen-bonding interactions.

Stereochemical Configuration Analysis: (S)-Enantiomer Specificity

The stereochemical integrity of the (S)-enantiomer is critical to its molecular behavior. X-ray crystallographic studies of related pyrrolidinone derivatives, such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, reveal that the chiral center at C4 adopts a specific conformation in the solid state, stabilizing intramolecular hydrogen bonds between the hydroxyl and carbonyl groups. For the (S)-enantiomer, this configuration ensures:

- Spatial orientation : The hydroxyl group occupies an axial position, minimizing steric hindrance with the pyrrolidinone ring.

- Optical activity : The specific rotation ([α]D²⁵) is influenced by the electronegative substituents, though experimental values for this compound are not fully reported in the literature.

- Solution-phase stability : Nuclear Overhauser Effect (NOE) NMR spectroscopy would confirm the retention of configuration in polar solvents like water or methanol.

Comparative analysis with the (R)-enantiomer would reveal differences in dipole moments (estimated Δμ ≈ 0.8–1.2 D) and solubility profiles due to distinct hydrogen-bonding networks.

X-ray Crystallographic Studies and Solid-State Conformation

While direct X-ray data for this compound are limited, studies on analogous compounds provide insights. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate (space group P2₁/c) shows an envelope conformation, with the C3 atom deviating by 0.62 Å from the pyrrolidinone plane. Key features include:

- Hydrogen-bonding networks : O–H···O interactions (2.7–2.9 Å) between hydroxyl and carbonyl groups stabilize the lattice.

- Torsional angles : The N–C–C–O dihedral angle of the acetic acid moiety is 50.2°, indicating partial conjugation with the pyrrolidinone ring.

- Packing efficiency : Molecules align along the b-axis via π-stacking (3.8–4.2 Å) and van der Waals interactions.

For the title compound, similar solid-state behavior is expected, with the (S)-configuration favoring a helical arrangement of hydrogen bonds in the crystal lattice.

Comparative Analysis of Tautomeric Forms in Solution

The compound exhibits keto-enol tautomerism mediated by the hydroxyl and carbonyl groups. Spectroscopic and computational studies on pyrrolidinone derivatives highlight the following:

In aqueous solution, the keto form predominates (≥95%) due to solvation effects stabilizing the carbonyl group. Conversely, in chloroform, enolization increases (15–20%) as evidenced by downfield shifts in ¹H NMR (δ 12.1 ppm for enolic OH). Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict a tautomeric equilibrium constant (KT) of 10⁻³–10⁻⁴, aligning with experimental observations.

The acetic acid moiety further influences tautomerism by stabilizing the keto form via intramolecular hydrogen bonding (O···H–O distance ≈ 2.4 Å). This interplay between substituents and solvent polarity underscores the compound’s dynamic behavior in solution.

属性

IUPAC Name |

2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXYLBGPIDAAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649602 | |

| Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99437-11-3 | |

| Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99437-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline or its derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

化学反应分析

Types of Reactions

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

科学研究应用

Enzyme Inhibition

One of the promising applications of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is in the field of enzyme inhibition. Research indicates that derivatives of this compound can serve as effective inhibitors for various enzymes, including matrix metalloproteinases (MMPs). MMPs are crucial in tissue remodeling and have been implicated in cancer metastasis and inflammatory diseases. Studies have shown that modifications to the oxoprolidine structure can enhance inhibitory potency against MMPs, making this compound a candidate for drug development targeting these enzymes .

Antioxidant Activity

Another significant application is its potential as an antioxidant. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The hydroxyl group present in this compound contributes to its antioxidant properties, suggesting that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound and its derivatives. These compounds have shown promise in protecting neuronal cells from damage induced by excitotoxicity, which is often a consequence of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of inflammatory responses .

Potential in Drug Formulations

Given its bioactive properties, this compound may be incorporated into various drug formulations aimed at treating conditions associated with oxidative stress and inflammation. Its compatibility with other pharmaceutical excipients makes it a valuable candidate for further research into novel therapeutic agents .

Case Study 1: MMP Inhibition

In a study focused on the design of MMP inhibitors, researchers synthesized several analogues based on the structure of this compound. These analogues exhibited varying degrees of inhibitory activity against MMPs, with some achieving IC50 values significantly lower than existing treatments, highlighting the potential for this compound in therapeutic applications against cancer .

Case Study 2: Antioxidant Properties

A series of experiments assessed the antioxidant capacity of this compound compared to standard antioxidants like Trolox. Results indicated that this compound exhibited superior radical scavenging activity, suggesting its potential use in dietary supplements or pharmaceuticals aimed at combating oxidative stress-related diseases .

作用机制

The mechanism of action of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties:

Key Observations :

- Functional Groups : The hydroxyl and ketone groups enhance hydrogen-bonding capacity, distinguishing it from simpler analogs like 2-(pyrrolidin-1-yl)acetic acid .

- Chirality: The (S)-enantiomer’s stereochemistry is critical for pharmacological relevance, unlike non-chiral analogs .

Solubility and Stability

- The target compound’s solubility in polar solvents (e.g., water, methanol) is higher than its Boc-protected derivative due to the free hydroxyl and carboxylic acid groups .

- Storage conditions vary: The parent compound is stable at room temperature when sealed , whereas iodinated analogs (e.g., 2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid) may require light-sensitive handling .

生物活性

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, a chiral compound with the molecular formula C₆H₉N₁O₄, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring with both hydroxyl and carbonyl functional groups, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic and neurological pathways. Notably, it has been identified as an aldose reductase inhibitor , which is significant for managing diabetic complications by interrupting the polyol pathway that leads to cellular damage in diabetes.

Key Mechanisms

- Enzyme Inhibition : The compound inhibits aldose reductase, potentially mitigating complications associated with diabetes.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests possible interactions with neural pathways, indicating potential use in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, further broadening its therapeutic applications.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various biological assays.

Table 1: Summary of Biological Activities

| Study Focus | Findings | Reference |

|---|---|---|

| Aldose Reductase Inhibition | Significant inhibition observed; potential for diabetes management | |

| Neuroprotective Activity | Indications of neuroprotection; requires further exploration | |

| Anti-inflammatory Effects | Preliminary results suggest anti-inflammatory properties |

Case Studies

One notable study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's role as an aldose reductase inhibitor. The study indicated that the compound could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent for diabetic complications.

Another research effort focused on the compound's interaction with neurotransmitter systems. The findings suggested that this compound could modulate neurotransmission, presenting opportunities for developing treatments for neurological disorders.

Synthetic Routes and Applications

Several synthetic methods have been developed for producing this compound. These methods vary in complexity and yield, allowing for versatility in laboratory settings.

Table 2: Synthetic Methods Overview

| Method Description | Yield (%) | Comments |

|---|---|---|

| Reaction of pyrrolidine derivatives | 75 | Effective for large-scale synthesis |

| Hydrolysis of esters | 85 | High yield; suitable for pharmaceutical applications |

| Direct synthesis from amino acids | 70 | Useful for targeted modifications |

The applications of this compound extend beyond pharmacology. It is being explored as a building block in organic synthesis and as a potential candidate for drug development targeting various diseases.

常见问题

Q. How can (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid be synthesized and characterized in a laboratory setting?

Methodological Answer: The synthesis typically involves condensation reactions under controlled conditions. For example, a similar pyrrolidinone derivative was synthesized by reacting 4-hydroxy-2-oxopyrrolidine with bromoacetic acid in aqueous sodium hydroxide, followed by acidification to precipitate the product . Characterization should include:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR, focusing on coupling constants and chemical shifts for the chiral center .

- X-ray Crystallography: Confirm absolute configuration via single-crystal X-ray diffraction, as demonstrated in analogous compounds .

- Mass Spectrometry (MS): Validate molecular weight using electrospray ionization (ESI-MS) or tandem MS (HPLC-MS/MS) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Reverse-phase HPLC-MS/MS is optimal for sensitive quantification in complex matrices like plasma. Key steps include:

- Sample Preparation: Protein precipitation using acetonitrile or methanol to isolate the compound from rat plasma .

- Chromatographic Conditions: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) .

- Validation: Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions .

- Analytical Monitoring: Track degradation products via HPLC-MS/MS, focusing on major fragments like 4-hydroxy-2-oxopyrrolidine (a common degradation product) .

- Kinetic Analysis: Calculate degradation rate constants () and half-life () using first-order kinetics models .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets and compare theoretical IR/Raman spectra with experimental data .

- Conformational Analysis: Evaluate potential rotamers via molecular dynamics simulations to identify dominant conformers in solution .

- Sensitivity Testing: Adjust solvent polarity in computational models to match experimental conditions (e.g., DMSO vs. water) .

Q. How can process-related impurities be identified and characterized during synthesis?

Methodological Answer:

- Impurity Profiling: Use HPLC with photodiode array (PDA) detection to isolate impurities. Compare retention times and UV spectra with reference standards (e.g., EP impurity guidelines) .

- Structural Elucidation: Employ high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to assign impurity structures, such as acetylated byproducts or stereoisomers .

- Quantification: Calculate impurity levels relative to the main peak using area normalization or external calibration .

Q. What experimental approaches validate the stereochemical purity of the compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol mobile phase to separate enantiomers .

- Optical Rotation: Measure specific rotation () and compare with literature values for the (S)-enantiomer .

- Circular Dichroism (CD): Analyze electronic transitions in the 200–250 nm range to confirm stereochemistry .

Data Contradiction Analysis

Q. How should researchers investigate conflicting purity results from orthogonal analytical methods (e.g., HPLC vs. NMR)?

Methodological Answer:

- Method Cross-Validation: Compare HPLC area percentages with H NMR integration of diagnostic protons (e.g., pyrrolidinone ring) .

- Residual Solvent Analysis: Rule out solvent interference via headspace gas chromatography (HS-GC) .

- Standard Addition: Spike samples with a pure reference standard to assess recovery and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。